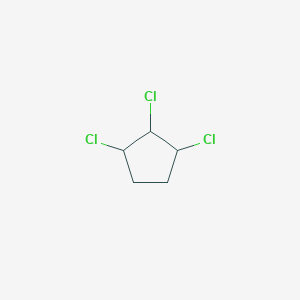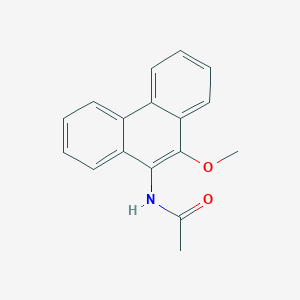![molecular formula C12H22O2 B14732551 2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane CAS No. 6413-57-6](/img/structure/B14732551.png)
2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane is a spiro compound characterized by a unique structure where two rings are connected through a single atom. This compound is part of the spiro[5.5]undecane family, which is known for its intriguing conformational and configurational properties . The presence of oxygen atoms in the rings contributes to its stability and reactivity, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol under acidic conditions . The reaction proceeds through the formation of a ketal intermediate, which then undergoes cyclization to form the spiro compound. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of high-purity starting materials and efficient purification techniques, such as distillation or recrystallization, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted spiro compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism by which 2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors . The spiro structure allows for specific binding to active sites, influencing the activity of the target molecules. The pathways involved often include modulation of enzymatic activity and alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: Similar in structure but lacks the trimethyl substitution, leading to different reactivity and stability.
2,2,4-Trimethyl-1,3-dioxane: Shares the trimethyl substitution but differs in the ring structure, affecting its chemical properties and applications.
1,3-Dioxane-1,3-dithiane spiranes: Contains sulfur atoms in the rings, which significantly alters its chemical behavior compared to oxygen-containing spiro compounds.
Uniqueness
2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane stands out due to its unique combination of stability, reactivity, and the presence of oxygen atoms in the rings. This makes it particularly valuable in synthetic chemistry and various industrial applications .
Properties
CAS No. |
6413-57-6 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2,4,4-trimethyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C12H22O2/c1-10-9-11(2,3)14-12(13-10)7-5-4-6-8-12/h10H,4-9H2,1-3H3 |
InChI Key |
ZXDMXIHAZMOODO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC2(O1)CCCCC2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


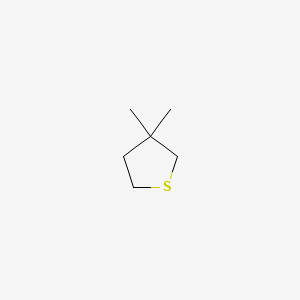
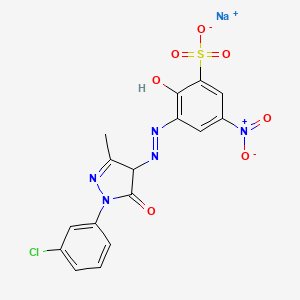
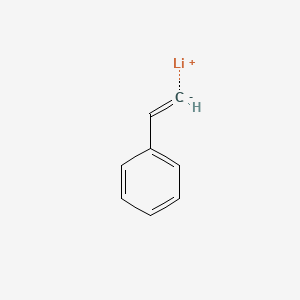
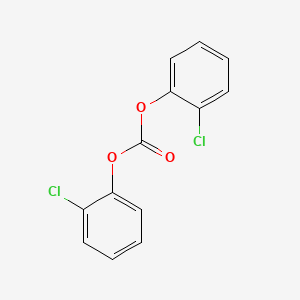
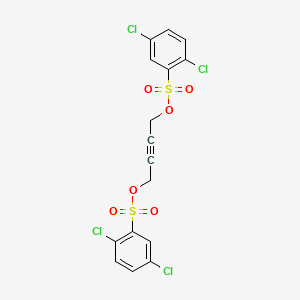
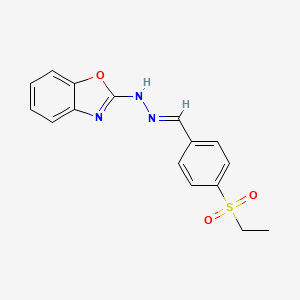
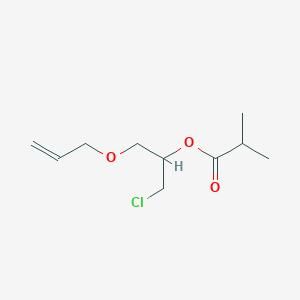
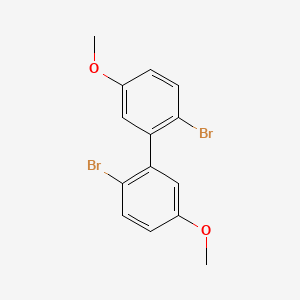
![6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14732508.png)
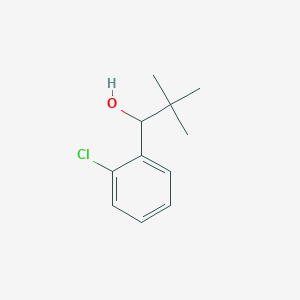
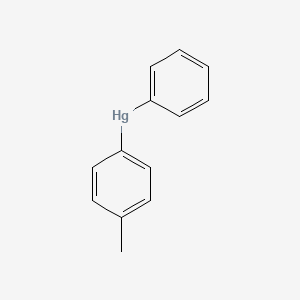
![1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14732527.png)
